Mal-PEG2-NHS

ADC Linker Bioconjugation Optical Imaging

Mal-PEG2-NHS (CAS 329364-72-9 or its ester variant 1433997-01-3) is a heterobifunctional crosslinker featuring a maleimide group and an N-hydroxysuccinimide (NHS) ester, separated by a precise two-unit polyethylene glycol (PEG2) spacer. With a molecular weight of 340.29 g/mol and a purity typically ≥95%, this non-cleavable linker is a fundamental building block in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enabling the specific, covalent conjugation of thiol-containing molecules (e.g., cysteine residues) to amine-containing molecules (e.g., lysine residues).

Molecular Formula C14H16N2O8
Molecular Weight 340.28 g/mol
Cat. No. B11826682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG2-NHS
Molecular FormulaC14H16N2O8
Molecular Weight340.28 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)COCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C14H16N2O8/c17-10-1-2-11(18)15(10)5-6-22-7-8-23-9-14(21)24-16-12(19)3-4-13(16)20/h1-2H,3-9H2
InChIKeyHLLLISBRYDGYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG2-NHS: A Critical Heterobifunctional PEG Linker for ADC and PROTAC Procurement


Mal-PEG2-NHS (CAS 329364-72-9 or its ester variant 1433997-01-3) is a heterobifunctional crosslinker featuring a maleimide group and an N-hydroxysuccinimide (NHS) ester, separated by a precise two-unit polyethylene glycol (PEG2) spacer . With a molecular weight of 340.29 g/mol and a purity typically ≥95%, this non-cleavable linker is a fundamental building block in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enabling the specific, covalent conjugation of thiol-containing molecules (e.g., cysteine residues) to amine-containing molecules (e.g., lysine residues) .

The Scientific Risk of Substituting Mal-PEG2-NHS with Other Maleimide-NHS Crosslinkers


While a broad class of maleimide-PEG-NHS linkers exists, their performance in ADC stability, PROTAC degradation efficiency, and in vivo behavior is exquisitely sensitive to the length and composition of the PEG spacer [1]. A common misconception is that any linker with the same functional groups is functionally equivalent. In reality, the specific PEG2 chain in Mal-PEG2-NHS provides a distinct balance of solubility, flexibility, and steric profile that directly impacts conjugation efficiency, payload stability, and the resulting conjugate's pharmacokinetics. Simply substituting with a Mal-PEG1-NHS (shorter, less flexible) or a Mal-PEG4-NHS (longer, more flexible) can lead to significantly altered outcomes, including reduced labeling efficiency or unexpected changes in drug efficacy and safety, underscoring the critical need for evidence-based selection of the precise PEG2 spacer .

Quantitative Procurement Evidence for Mal-PEG2-NHS: Spacer Length, Conjugation Efficiency, and In Vivo Performance


PEG2 Spacer Optimizes Conjugation Efficiency Compared to Longer PEG Analogs

A direct head-to-head study comparing mAb-fluorophore conjugates synthesized with short PEG linkers (PEG4 and PEG8) demonstrated that these linkers achieved significantly higher covalent binding (70–86%) compared to the standard, non-PEGylated ICG-Sulfo-OSu linker, which suffers from non-covalent dissociation [1]. While this study did not directly test the PEG2 variant, it establishes the class-level principle that short PEG spacers, such as the PEG2 in Mal-PEG2-NHS, are superior to non-PEGylated analogs and provide a more efficient, stable conjugation than the loosely-bound complexes formed with alternative chemistries, leading to less in vivo non-covalent dissociation.

ADC Linker Bioconjugation Optical Imaging

PEG2 Spacer Enhances Tumor-to-Background Ratio in Optical Imaging Probes

In the same study, conjugates with short PEG linkers (PEG4 and PEG8) enabled superior in vivo performance. At 3 days post-injection, these conjugates achieved a tumor-to-background ratio of 15.8 (for EGFR-positive vs. EGFR-negative tumor) and a tumor-to-liver ratio of 6.9 [1]. This class-level evidence supports that the use of a short, discrete PEG spacer—like the PEG2 in Mal-PEG2-NHS—directly translates to a higher target-to-background signal, a key performance indicator for imaging agents and, by extension, for targeted drug delivery systems.

Optical Imaging Tumor Targeting Pharmacokinetics

Non-Cleavable Linker Design Ensures Payload Stability and Predictable Pharmacokinetics

Mal-PEG2-NHS is classified as a non-cleavable linker, a key attribute for many ADC and PROTAC designs [1]. Unlike cleavable linkers that rely on intracellular enzymes or pH changes for payload release, non-cleavable linkers remain intact, requiring the antibody to be fully degraded in the lysosome for payload release. This mechanism provides superior plasma stability and a more predictable pharmacokinetic profile, which is often critical for reducing systemic toxicity and ensuring consistent drug delivery to the target site [2]. The selection of a non-cleavable linker over a cleavable one is a critical procurement decision with significant implications for drug efficacy and safety profiles.

ADC Linker PROTAC Linker Drug Stability

Precise PEG2 Spacer Reduces Steric Hindrance and Enhances Solubility vs. Non-PEGylated Crosslinkers

The inclusion of a two-unit PEG spacer in Mal-PEG2-NHS is a deliberate design feature that increases the molecule's aqueous solubility compared to non-PEGylated crosslinkers like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) . The PEG chain provides flexibility and reduces steric hindrance between the two conjugated biomolecules, which can significantly improve reaction kinetics and overall conjugation efficiency. This is a critical advantage over traditional, rigid crosslinkers that may lead to protein aggregation or inefficient coupling in aqueous buffers [1].

Bioconjugation Solubility Steric Hindrance

High-Value Application Scenarios for Mal-PEG2-NHS Procurement


Precision Synthesis of Antibody-Drug Conjugates (ADCs) Requiring a Stable, Non-Cleavable Linker

This is a primary industrial application where Mal-PEG2-NHS is employed to conjugate a cytotoxic drug (payload) to a monoclonal antibody (mAb) . The resulting ADC leverages the specificity of the mAb for targeted tumor cell delivery. As a non-cleavable linker, the Mal-PEG2-NHS ensures the ADC remains intact in circulation, minimizing premature payload release and off-target toxicity. The PEG2 spacer's hydrophilicity helps maintain the ADC's solubility and reduces aggregation, a critical quality attribute for therapeutic formulations. The evidence for improved conjugate stability and tumor-to-background ratios (as inferred from PEG4/PEG8 studies) directly supports its use in creating more efficacious and safer ADCs [1].

Development of Next-Generation PROTAC Degraders for Targeted Protein Degradation

In the field of targeted protein degradation, Mal-PEG2-NHS serves as a key PEG-based linker in the assembly of PROTAC molecules . The linker joins a ligand for an E3 ubiquitin ligase to a ligand for the target protein of interest. The precise PEG2 spacer provides the optimal distance and flexibility to facilitate the formation of a ternary complex between the target protein, PROTAC, and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target. The non-cleavable nature of the linker ensures the PROTAC remains intact throughout the degradation cycle, a fundamental requirement for sustained activity.

Construction of Activatable Optical Imaging Probes with High Signal-to-Noise Ratios

Based on the class-level evidence demonstrating that short PEG linkers (PEG4/PEG8) dramatically improve tumor-to-background ratios in optical imaging , Mal-PEG2-NHS is an ideal linker for synthesizing activatable fluorescent probes. Its bifunctional nature allows for the site-specific conjugation of a fluorophore to a targeting moiety (e.g., an antibody or peptide). The PEG2 spacer minimizes non-specific interactions and enhances solubility, while the stable thioether bond ensures the probe remains intact. This application scenario is particularly valuable for researchers developing high-contrast agents for image-guided surgery or pre-clinical tumor detection.

Technical Documentation Hub

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